L-Cysteine-15N,d3

Description

Historical Trajectories of Isotopic Tracer Applications in Biochemistry and Molecular Biology

The use of isotopes as tracers in biological research has a rich history that began with the pioneering work of Georg de Hevesy in the early 20th century, who used radioactive isotopes to study biological processes. researchgate.net The discovery of radioactivity at the end of the 19th century paved the way for the use of radioisotopes to trace the fate of molecules in living organisms. nih.govtandfonline.com Early studies in the 1940s utilized homemade instrumentation and techniques like paper chromatography to follow the path of radiolabeled compounds. nih.govtandfonline.com

The development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston was a critical advancement that enabled the accurate identification and quantification of isotopes. nih.gov While radioisotopes like ³²P, ¹⁴C, and ³H were initially dominant, the post-war era saw a gradual shift towards the use of stable isotopes, particularly for studying nitrogen and oxygen metabolism where suitable radioisotopes were lacking. researchgate.netnih.gov The refinement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) further propelled the use of stable isotopes in metabolic and proteomic research. biosyn.com This historical progression from radioactive to stable isotopes, driven by technological advancements, has provided researchers with safer and more powerful tools to investigate the dynamic nature of biological systems. nih.gov

Fundamental Role of L-Cysteine-15N,d3 as a Molecular Probe and Tracer in Experimental Systems

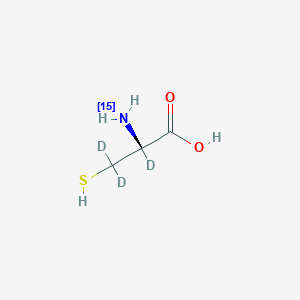

L-Cysteine-15N,d3 is a stable isotope-labeled form of the amino acid L-cysteine. medchemexpress.comcaymanchem.com In this compound, the nitrogen atom in the amino group is replaced with its heavy isotope, ¹⁵N, and three of the hydrogen atoms are replaced with deuterium (B1214612) (d3). This labeling makes L-Cysteine-15N,d3 heavier than its unlabeled counterpart, allowing for its clear differentiation and quantification by mass spectrometry. medchemexpress.comcaymanchem.com

The primary role of L-Cysteine-15N,d3 in experimental systems is as an internal standard for the accurate quantification of unlabeled L-cysteine. caymanchem.com By adding a known amount of L-Cysteine-15N,d3 to a biological sample, researchers can use the ratio of the labeled to unlabeled compound to precisely determine the concentration of endogenous L-cysteine. This is crucial for studying the role of cysteine in various physiological and pathological processes.

Furthermore, as a tracer, L-Cysteine-15N,d3 can be used to follow the metabolic fate of cysteine in cells and organisms. creative-proteomics.com L-cysteine is a precursor for several biologically important molecules, including glutathione (B108866), hydrogen sulfide (B99878) (H₂S), and taurine. medchemexpress.commdpi.com By introducing labeled cysteine, scientists can track its incorporation into these downstream metabolites, providing insights into the dynamics of these metabolic pathways. creative-proteomics.com Its role as a probe extends to proteomics, where it can be incorporated into proteins to study protein turnover, structure, and function. nih.govnih.gov

Overview of Principal Academic Research Domains Benefiting from L-Cysteine-15N,d3 Utilization

The unique properties of L-Cysteine-15N,d3 make it a valuable tool in several key areas of academic research. These domains leverage the ability to accurately quantify cysteine and trace its metabolic pathways to gain deeper insights into complex biological phenomena.

Metabolic and Disease Research: L-Cysteine-15N,d3 is utilized in studies of metabolic diseases such as diabetes, as well as in research on aging and inflammatory bowel disease. caymanchem.com It helps in understanding the dysregulation of cysteine metabolism and its downstream effects.

Oxidative Stress and Redox Biology: Cysteine is a key component of the major intracellular antioxidant glutathione. caymanchem.comnih.gov L-Cysteine-15N,d3 is instrumental in research focused on oxidative stress, allowing for the precise measurement of changes in cysteine and glutathione levels under various stress conditions. nih.govprotocols.io

Proteomics and Protein Analysis: In the field of proteomics, labeled cysteine is used for the quantitative analysis of proteins and the study of post-translational modifications, particularly those involving cysteine residues such as S-sulfinylation. nih.govnih.gov This is critical for understanding protein regulation and function in health and disease.

Drug Development and Pharmacology: Stable isotope-labeled amino acids like L-Cysteine-15N,d3 are employed in drug development to determine the transfer, transformation, and mechanism of action of new therapeutic agents. diagnosticsworldnews.com

Neuroscience: L-cysteine can act as an excitotoxin, and its labeled form can be used to study its role in neuronal damage and neurological disorders. caymanchem.com

Data Tables

| Property | Information |

|---|---|

| Formal Name | L-cysteine-2,3,3-d3-15N caymanchem.com |

| CAS Number | 1795787-05-1 caymanchem.com |

| Molecular Formula | C₃H₄D₃[¹⁵N]O₂S caymanchem.com |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) caymanchem.com |

| Research Domain | Specific Application | Reference |

|---|---|---|

| Metabolomics | Internal standard for L-cysteine quantification | caymanchem.com |

| Metabolic Flux Analysis | Tracing the metabolic fate of cysteine into glutathione, H₂S, and taurine | creative-proteomics.commedchemexpress.com |

| Proteomics | Quantitative analysis of protein expression and turnover | nih.gov |

| Redox Biology | Studying oxidative stress and antioxidant pathways involving glutathione | caymanchem.comprotocols.io |

| Neuroscience | Investigating the role of cysteine as an excitotoxin | caymanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C3H7NO2S |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1D2,2D,4+1 |

InChI Key |

XUJNEKJLAYXESH-KIYJLCFFSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])S)[15NH2] |

Canonical SMILES |

C(C(C(=O)O)N)S |

Origin of Product |

United States |

Methodological Frameworks for L Cysteine 15n,d3 Incorporation and Analysis

Strategies for L-Cysteine-15N,d3 Enrichment and Metabolic Labeling

The primary goal in utilizing L-Cysteine-15N,d3 is to achieve efficient and specific incorporation into newly synthesized proteins or metabolites, thereby creating a stable, mass-distinguishable internal standard or tracer. This is predominantly achieved through metabolic labeling strategies in cell culture or direct administration in model organisms.

Metabolic labeling in cultured cells involves providing the isotopically labeled compound as a nutrient, allowing the cell's natural biosynthetic machinery to incorporate it into proteins during translation.

Maximizing the incorporation efficiency of L-Cysteine-15N,d3 requires careful optimization of cell culture conditions. The concentration of amino acids in the culture medium is critical, influencing cell density and metabolic activity cytion.comnih.govmembrapure.de. For complete incorporation of stable isotopes into the proteome, cells typically need to undergo multiple passages or cell doublings. Generally, approximately five to six cell doublings are considered sufficient for achieving high incorporation rates of labeled amino acids acs.orgnih.gov.

The choice of serum supplement can also impact labeling efficiency; for instance, charcoal-stripped fetal bovine serum (FBS) has been found to be more efficient than other forms due to a lower content of contaminating unlabeled amino acids acs.org. Different cell lines may exhibit varying amino acid requirements and metabolic rates, necessitating tailored media formulations and incubation periods to achieve optimal labeling cytion.com. The process aims to ensure that the labeled cysteine is fully integrated into the cellular protein pool, creating a reliable standard for downstream analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique in quantitative proteomics that relies on the metabolic incorporation of stable isotope-labeled amino acids into cellular proteins nih.govsigmaaldrich.comthermofisher.comresearchgate.net. While SILAC traditionally employs labeled lysine (B10760008) and arginine, the principles can be extended to other amino acids, including cysteine. L-Cysteine-15N,d3 can be integrated into SILAC-like workflows or used in parallel labeling strategies to specifically track cysteine-containing peptides or analyze cysteine metabolism acs.orgthermofisher.commedchemexpress.commedchemexpress.com.

The core SILAC methodology involves culturing distinct cell populations in media supplemented with either light (natural abundance) or heavy (isotope-enriched) amino acids. After sufficient cell doublings to ensure complete labeling, these populations are mixed. Subsequent mass spectrometric analysis allows for the precise relative quantification of proteins based on the mass difference between the light and heavy isotopic forms sigmaaldrich.comthermofisher.comresearchgate.netoup.comoup.comacs.org. The use of L-Cysteine-15N,d3 in such frameworks enables targeted quantitative analysis of proteins or peptides where cysteine plays a critical role, or for studies focusing on cysteine's metabolic fate.

For studies requiring the analysis of L-Cysteine-15N,d3 within a whole organism context, administration to model organisms is employed. This allows for the investigation of its distribution and incorporation within complex biological systems.

L-Cysteine-15N,d3 can be administered to model organisms through various routes, including incorporation into the diet or direct administration researchgate.netpitt.eduliverpool.ac.uk. Once introduced, the labeled compound is absorbed and distributed systemically, where it enters metabolic pathways and is incorporated into newly synthesized proteins. The presence of deuterium (B1214612) atoms can also influence the pharmacokinetic and metabolic profiles of the compound medchemexpress.com.

The bio-distribution of L-Cysteine-15N,d3 is governed by the organism's physiological processes, including nutrient uptake, protein synthesis rates, and the turnover of existing proteins. Understanding these dynamics is crucial for interpreting labeling patterns and ensuring accurate quantitative measurements.

The enrichment of L-Cysteine-15N,d3 varies across different tissues within an organism. This variability arises from differences in intracellular amino acid precursor pools, which are influenced by the rate at which labeled amino acids are transported into tissue cells and the extent to which these pools are diluted by endogenous, unlabeled amino acids released from protein breakdown pitt.edu. Tissues with slower protein turnover rates tend to equilibrate more slowly with the labeled amino acids present in the organism's diet or circulation pitt.edu.

For example, studies using ¹⁵N-enriched diets in rats have shown differential enrichment levels across tissues, with brain exhibiting approximately 74.3 mpe (molar percent enrichment) and plasma reaching up to 92.2 mpe pitt.edu. These variations underscore the importance of considering tissue-specific metabolic characteristics when designing in vivo labeling experiments and interpreting the resulting data.

Table 1: Cellular Incorporation of L-Cysteine-15N,d3

| Parameter | Typical Requirement/Observation | Notes |

| Cell Doublings/Passages | 5-6 doublings | Required for complete incorporation into the proteome acs.orgnih.gov. |

| Incubation Time | Multiple passages | Generally necessary to ensure sufficient labeling of cellular proteins. |

| Serum Supplementation | Charcoal-stripped FBS | May offer higher efficiency due to reduced unlabeled amino acid contamination acs.org. |

| Cell Line Specificity | Varies by cell type | Different cell lines may have unique amino acid requirements impacting incorporation efficiency cytion.com. |

Table 2: In Vivo ¹⁵N Enrichment in Mammalian Tissues (Illustrative Example)

| Tissue | Approximate ¹⁵N Enrichment (mpe) | Reference |

| Brain | 74.3 | pitt.edu |

| Plasma | 92.2 | pitt.edu |

Note: These values are representative of general ¹⁵N enrichment in rats fed an enriched diet and illustrate the principle of tissue-specific variation in isotopic enrichment.

L Cysteine 15n,d3 in Metabolic Pathway Elucidation and Flux Analysis

Tracing Sulfur Metabolism Pathways with L-Cysteine-15N,d3

The sulfur-containing amino acid cysteine plays a pivotal role in numerous biological processes, including protein synthesis, antioxidant defense, and as a precursor for vital molecules like glutathione (B108866) and hydrogen sulfide (B99878). L-Cysteine-15N,d3 is instrumental in dissecting these complex sulfur metabolic pathways.

Exploration of Amino Acid Interconversion and Turnover

Beyond its direct role in sulfur metabolism, cysteine is interconnected with broader amino acid metabolism. L-Cysteine-15N,d3 aids in understanding how cysteine is integrated into cellular amino acid pools and how it participates in amino acid interconversion.

Interplay with One-Carbon Metabolism and Related Pathways

One-carbon (1C) metabolism is a critical network of reactions involved in the synthesis of nucleotides, amino acids, and the methylation of DNA and proteins. L-Cysteine, and by extension its labeled counterpart, plays a significant role in this interconnected system, primarily through its relationship with the transsulfuration pathway and its contribution to glutathione synthesis. The transsulfuration pathway links one-carbon metabolism to redox homeostasis by generating cysteine from homocysteine, an intermediate in the methionine cycle creative-proteomics.com. Cysteine is a precursor for glutathione (GSH), a major cellular antioxidant that helps regulate the cellular redox state creative-proteomics.commdpi.comnih.govresearchgate.net. The availability of NADPH, often generated through folate metabolism (a key component of 1C metabolism), supports the reduction of oxidized glutathione back to its active form, ensuring continued protection against oxidative damage creative-proteomics.com. Studies utilizing stable isotope tracing, including those employing labeled amino acids, can illuminate how cysteine metabolism integrates with 1C units derived from serine and glycine (B1666218) to support various cellular processes, including nucleotide synthesis and methylation reactions creative-proteomics.comscispace.com. Understanding these interplays is crucial for comprehending cellular adaptation and disease mechanisms.

Metabolic Rerouting and Adaptation Studies Using L-Cysteine-15N,d3 Tracing

The use of L-Cysteine-15N,d3 as a tracer allows researchers to investigate how cellular metabolic pathways are rerouted or adapt in response to various stimuli. By tracking the labeled cysteine, scientists can gain insights into flux distribution, substrate utilization, and the dynamic adjustments cells make to maintain homeostasis or respond to environmental changes. This approach is particularly powerful for dissecting metabolic reprogramming events.

In cellular models, L-Cysteine-15N,d3 tracing can reveal how cells alter their cysteine metabolism when subjected to environmental stresses or nutrient limitations. For instance, research has shown that many cancer cells upregulate the cystine/glutamate antiporter (xCT) to maintain their intracellular cysteine pool, especially under nutrient-poor conditions, as observed with amino acid starvation nih.gov. By tracing labeled cysteine, studies can quantify the contribution of exogenous cystine uptake versus de novo synthesis to the cellular cysteine pool under different nutritional states. This allows for a detailed understanding of how cells adapt their sulfur amino acid metabolism to survive and proliferate in challenging environments. For example, studies using labeled serine and cystine have characterized cysteine metabolism in normal tissues and tumors, revealing that cystine uptake is a universal feature, while de novo synthesis can vary and may be downregulated during tumorigenesis nih.gov.

L-Cysteine-15N,d3 is instrumental in studying metabolic reprogramming in pre-clinical disease models, such as cancer. Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival, and cysteine metabolism is frequently implicated. For example, cysteine is a precursor for glutathione, which helps cancer cells manage oxidative stress, a common byproduct of rapid metabolism nih.govfrontiersin.org. Tracing L-Cysteine-15N,d3 in disease models can quantify the flux through pathways like glutathione synthesis, revealing how these pathways are upregulated or altered in disease states. Studies have used stable isotope tracing to understand the metabolic fate of cysteine in various tissues and tumors, highlighting differences in glutathione labeling across tumor types nih.gov. Such investigations provide critical insights into the metabolic vulnerabilities and adaptive strategies employed by diseased cells.

Quantitative Metabolic Flux Analysis (MFA) Methodologies with L-Cysteine-15N,d3

Metabolic Flux Analysis (MFA) is a quantitative approach that uses stable isotope-labeled tracers, such as L-Cysteine-15N,d3, to measure the rates of metabolic reactions within a biological system creative-proteomics.commedchemexpress.commdpi.com. By tracking the incorporation of these labeled atoms into various metabolites, MFA can provide a detailed map of metabolic activity and regulation. L-Cysteine-15N,d3 serves as a valuable tracer for understanding sulfur amino acid metabolism, glutathione synthesis, and related pathways, contributing to a comprehensive understanding of cellular metabolic states.

MFA can be performed under two primary conditions: isotopic stationary and non-stationary.

Isotopic Stationary Flux Analysis (SS-MFA): This method assumes that the system has reached a state where the isotopic labeling patterns of metabolites remain constant over time. It is generally simpler to implement and analyze, relying on measurements at isotopic steady-state mdpi.comnih.govresearchgate.net. SS-MFA can effectively reveal the relative contributions of converging metabolic pathways when they produce substrates with different labeling patterns mdpi.com.

Isotopic Non-Stationary Flux Analysis (INST-MFA): This advanced technique analyzes metabolite labeling patterns during the transient phase before isotopic steady-state is reached nih.govresearchgate.netmdpi.comnih.gov. INST-MFA offers higher precision and can resolve fluxes within shorter experimental times, making it suitable for dynamic biological processes or when isotopic steady-state is difficult to achieve, such as in mammalian cells researchgate.netmdpi.comnih.gov. It requires more complex experimental designs, including high-frequency sampling, and sophisticated computational modeling.

Both methods leverage the mass difference introduced by the 15N and d3 labels in L-Cysteine-15N,d3 to trace its metabolic fate, allowing for the quantification of fluxes through pathways that utilize cysteine.

Interpreting the complex data generated from stable isotope tracing experiments with compounds like L-Cysteine-15N,d3 relies heavily on computational modeling and simulation. These models integrate experimental isotopomer data with mass balance constraints to infer metabolic fluxes creative-proteomics.commedchemexpress.commdpi.commdpi.com.

Data Interpretation: The isotopic enrichment profiles of metabolites are analyzed to understand pathway activity creative-proteomics.com. Tools are available for data visualization and mathematical modeling to interpret these patterns mdpi.com.

Model-Based Flux Estimation: Computational models, often based on elementary metabolite units (EMU) or similar frameworks, are used to simulate metabolic networks and fit the experimental labeling data. This process allows for the estimation of intracellular fluxes, providing quantitative insights into metabolic dynamics mdpi.commdpi.comrsc.orgembopress.org. For instance, models can distinguish between different pathways contributing to a shared metabolite by analyzing the unique labeling patterns derived from L-Cysteine-15N,d3.

Simulation and Prediction: Simulations can also be used to predict how metabolic fluxes might change under different conditions or in response to genetic or environmental perturbations, aiding in the identification of potential therapeutic targets or strategies for metabolic engineering researchgate.netisotope.com.

By combining L-Cysteine-15N,d3 tracing with computational modeling, researchers can achieve a quantitative understanding of cysteine metabolism and its integration with other cellular pathways, providing a robust foundation for biological discovery and therapeutic development.

L Cysteine 15n,d3 in Protein Research and Structural Biology

Quantification of Protein Synthesis and Turnover Rates

The use of stable isotope-labeled amino acids like L-Cysteine-15N,d3 is a cornerstone of quantitative proteomics, allowing for the measurement of the rates at which proteins are synthesized and degraded. eurisotop.com This is achieved by introducing the labeled cysteine into a biological system, where it is incorporated into newly made proteins. nih.gov By tracking the rate of its incorporation over time, researchers can calculate the fractional synthesis rate (FSR) of individual proteins or the entire proteome. nih.gov

Mass spectrometry is then employed to analyze tissue samples and quantify the incorporation of the labeled amino acids into the proteome over time. nih.gov This data provides a global view of protein turnover, revealing how different tissues or cellular compartments maintain their protein homeostasis. For instance, studies have shown significant differences in the median rate of protein degradation across various tissues, with muscle protein turnover being considerably lower than that of the liver or kidney. liverpool.ac.uk

Table 1: Illustrative Global Protein Turnover Rates in Different Mouse Tissues

| Tissue | Median Protein Degradation Rate (% per hour) |

| Liver | ~2.5 |

| Kidney | ~2.0 |

| Heart | ~1.5 |

| Skeletal Muscle | ~0.5 |

Note: The values in this table are illustrative and based on findings from multiple studies. Actual rates can vary depending on the specific experimental conditions and the proteins analyzed.

Beyond a global overview, L-Cysteine-15N,d3 enables the precise measurement of synthesis rates for individual proteins. This is particularly valuable for understanding how the expression of specific proteins is regulated. Following the introduction of the labeled cysteine, the ratio of the newly synthesized (labeled) to the pre-existing (unlabeled) form of a specific protein is measured over time. nih.gov

This technique has been applied in various research areas, from studying the regulation of plasma proteins to understanding the cellular response to stress. eurisotop.com For example, studies in pancreatic cancer cells using 15N-labeled amino acids have determined the fractional synthesis rates of specific proteins, which were found to range between 44% and 76%. nih.gov These measurements provide critical insights into the functional significance of individual proteins within a cell. nih.gov

Table 2: Example of Fractional Synthesis Rates (FSR) for Specific Proteins

| Protein | Fractional Synthesis Rate (FSR) |

| Protein A | 0.55 |

| Protein B | 0.72 |

| Protein C | 0.48 |

| Protein D | 0.63 |

Note: This table presents hypothetical FSR values to illustrate the type of data obtained from specific protein synthesis rate measurements.

Investigation of Protein Dynamics and Folding with L-Cysteine-15N,d3 NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins at an atomic level. The incorporation of stable isotopes like 15N and deuterium (B1214612) (present in L-Cysteine-15N,d3) significantly enhances the sensitivity and resolution of NMR experiments, providing detailed information about protein motion and conformational changes. utoronto.ca

Proteins are not static entities; they exist as an ensemble of conformations that are in constant exchange. These dynamic movements are often crucial for their function, including the regulation of activity through allostery, where binding at one site affects a distant site on the protein. L-Cysteine-15N,d3 can be used to probe these conformational changes. By labeling specific cysteine residues, researchers can monitor their local environment and dynamics through NMR. nih.gov

Changes in the NMR signals of the labeled cysteine upon the binding of a ligand or another protein can reveal the pathways of allosteric communication. nih.gov For example, hydrogen-deuterium exchange mass spectrometry (HDX-MS), a related technique, has been used to map the regions of proteins that undergo dynamic movements and conformational changes upon the formation of a protein complex, providing insights into allosteric regulation. nih.gov

The stability of a protein's three-dimensional structure is essential for its function. L-Cysteine-15N,d3 can be utilized in NMR studies to investigate the factors that contribute to protein stability and the pathways through which proteins unfold. By monitoring the NMR signals of labeled cysteine residues under different conditions (e.g., varying temperature or denaturant concentration), researchers can identify the regions of the protein that are most and least stable. libretexts.org

These studies can reveal the presence of folding intermediates, which are transient states that occur during the folding or unfolding process. nih.gov Understanding these pathways is crucial for comprehending how proteins achieve their native structure and how misfolding can lead to disease.

Analysis of Cysteine-Involving Post-Translational Modifications

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after their synthesis and play a critical role in regulating their function. Cysteine residues are particularly susceptible to a variety of PTMs due to the reactive nature of their thiol group. duke.edu These modifications include oxidation, nitrosylation, and palmitoylation. dundee.ac.ukfrontiersin.org

The use of L-Cysteine-15N,d3 in combination with mass spectrometry provides a powerful platform for the identification and quantification of cysteine-involving PTMs. By incorporating the labeled cysteine into proteins, researchers can distinguish between pre-existing and newly modified proteins, allowing for the study of the dynamics of these modifications. This approach is invaluable for understanding the role of cysteine PTMs in cellular signaling and disease. nih.gov

Table 3: Common Post-Translational Modifications of Cysteine

| Modification | Description |

| S-nitrosylation | The addition of a nitric oxide group to the cysteine thiol. |

| S-glutathionylation | The formation of a mixed disulfide bond between cysteine and glutathione (B108866). |

| S-palmitoylation | The attachment of a 16-carbon fatty acid (palmitate) to the cysteine thiol. |

| Oxidation | The addition of oxygen atoms to the sulfur atom, forming sulfenic, sulfinic, or sulfonic acid. |

Dynamics of Disulfide Bond Formation and Rearrangement

Disulfide bonds, formed by the oxidation of two cysteine residues, are critical for the stability and function of many proteins, particularly those secreted from cells. springernature.comyoutube.comyoutube.com The process of disulfide bond formation and rearrangement is a dynamic one, often involving intermediate states that can be challenging to capture. The use of L-Cysteine-15N,d3 enables researchers to monitor these dynamics with high precision. By incorporating the labeled cysteine into a protein of interest, the formation and breakage of disulfide bonds can be tracked through changes in the mass of the peptides containing the labeled residues. This approach allows for the kinetic analysis of folding pathways and the identification of key intermediates. For instance, in vitro folding studies can utilize L-Cysteine-15N,d3 to differentiate between newly formed and pre-existing disulfide bonds, providing insights into the mechanisms of protein folding and the role of specific cysteine residues in this process.

Characterization of S-Palmitoylation and S-Acylation

S-palmitoylation and S-acylation are reversible post-translational modifications where a fatty acid, most commonly palmitic acid, is attached to a cysteine residue via a thioester linkage. nih.govcore.ac.ukresearchgate.netnih.gov These modifications play a crucial role in regulating protein trafficking, localization, and interaction with membranes. researchgate.netnih.gov Identifying the specific sites of S-acylation can be challenging due to the labile nature of the thioester bond. nih.gov L-Cysteine-15N,d3 can be employed in metabolic labeling studies to identify and quantify S-acylated proteins. Cells are cultured in media containing the labeled amino acid, which is then incorporated into newly synthesized proteins. Subsequent purification of acylated proteins and analysis by mass spectrometry allows for the identification of peptides containing the mass-shifted cysteine, thereby pinpointing the site of modification. This technique, often combined with chemical enrichment strategies, provides a powerful platform for discovering novel S-acylated proteins and for studying the dynamics of acylation and deacylation in response to various cellular signals. nih.govcore.ac.uk

| Research Finding | Methodological Approach | Reference |

| Identification of novel S-palmitoylation sites on synaptic proteins. | Metabolic labeling with alkyne-tagged palmitic acid followed by mass spectrometry. | core.ac.uk |

| Quantification of changes in S-acylation in response to cellular stimuli. | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) using labeled cysteine. | researchgate.net |

| Validation of S-fatty-acylation of IFITM3 on conserved Cys residues. | Large-scale purification from mammalian cells and direct analysis of covalently attached fatty acids. | nih.gov |

Mapping of S-Nitrosylation and S-Glutathionylation Sites

S-nitrosylation and S-glutathionylation are redox-dependent post-translational modifications involving the covalent attachment of a nitric oxide group or glutathione to the thiol group of a cysteine residue, respectively. benthamopenarchives.comuchile.clnih.govmdpi.com These modifications are key signaling mechanisms in a wide range of physiological and pathological processes. nih.govmdpi.com The transient and often low-abundance nature of these modifications makes their detection and site-specific mapping a significant challenge. benthamopenarchives.com The use of L-Cysteine-15N,d3 in combination with specific enrichment techniques, such as the biotin (B1667282) switch assay for S-nitrosylation, can facilitate the identification of modified cysteines. benthamopenarchives.com In this approach, the S-nitrosylated or S-glutathionylated cysteine is selectively reduced and then labeled with a tag. The incorporation of L-Cysteine-15N,d3 provides an additional layer of confidence in the identification of the modified peptide by mass spectrometry due to its unique isotopic signature. This allows for a more accurate and comprehensive mapping of the "nitroso-proteome" and "glutathio-proteome," shedding light on the roles of these modifications in cellular signaling.

| Modification | Key Research Findings | Implication |

| S-Nitrosylation | Identification of specific cysteine residues susceptible to S-nitrosylation in the ryanodine (B192298) receptor. uchile.cl | Reveals a mechanism for redox modulation of calcium release in muscle cells. uchile.cl |

| S-Glutathionylation | Mapping of S-glutathionylation sites on mitochondrial proteins during oxidative stress. nih.gov | Provides insights into the regulation of mitochondrial function and ROS production. nih.gov |

| Crosstalk | Evidence of interplay between S-nitrosylation and S-glutathionylation in regulating protein function. mdpi.com | Suggests a complex regulatory network governed by redox signaling. mdpi.com |

Structural Elucidation of Cysteine-Containing Peptides and Proteins

The three-dimensional structure of a protein is fundamental to its function. Cysteine residues, with their unique chemical properties, often play critical roles in protein structure, either through the formation of stabilizing disulfide bonds or by participating in metal binding sites. L-Cysteine-15N,d3 is a valuable tool for elucidating the structure of cysteine-containing peptides and proteins.

NMR-Based Structure Determination of L-Cysteine-15N,d3 Labeled Proteins

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution. researchgate.netnih.gov Isotope labeling, particularly with 15N and 13C, is often essential for resolving the complex spectra of proteins. researchgate.netmdpi.com The specific labeling of cysteine residues with L-Cysteine-15N,d3 can provide crucial information for NMR-based structure determination. The 15N label allows for the unambiguous assignment of signals from the backbone amide of the cysteine residues in 1H-15N HSQC spectra. nih.gov This is particularly useful for proteins with multiple cysteine residues, as it helps to anchor the assignment process. Furthermore, the deuterium labeling at the β-carbon (d3) can simplify proton NMR spectra in that region, aiding in the assignment of side-chain resonances. This targeted labeling approach can be especially beneficial for studying the local environment and dynamics around cysteine residues, providing insights into their role in protein structure and function.

Complementary Structural Approaches (e.g., in conjunction with X-ray Crystallography)

While NMR provides detailed information about protein structure and dynamics in solution, X-ray crystallography yields high-resolution structures of proteins in their crystalline state. vub.ac.beed.ac.uk L-Cysteine-15N,d3 can be used in a complementary fashion with X-ray crystallography. For instance, if a crystal structure reveals ambiguous electron density around a cysteine residue, NMR studies on the protein labeled with L-Cysteine-15N,d3 can help to clarify the conformation and dynamics of that region in solution. Moreover, the ability to specifically label cysteine residues can be advantageous in solid-state NMR studies of large protein complexes or amyloid fibrils, where spectral resolution is a major challenge. The distinct isotopic signature of L-Cysteine-15N,d3 can aid in the identification and assignment of signals from these critical residues within a complex biomolecular assembly.

Proteomic Profiling and Quantitative Proteomics Using L-Cysteine-15N,d3 Labeling

Proteomics aims to identify and quantify the complete set of proteins in a biological sample. Quantitative proteomics, in particular, focuses on measuring changes in protein abundance in response to different conditions. nih.govnih.gov L-Cysteine-15N,d3 can be utilized in various quantitative proteomic strategies. In metabolic labeling approaches like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), cells can be grown in media containing either the "light" (unlabeled) or "heavy" (L-Cysteine-15N,d3) version of cysteine. nih.gov The protein extracts from the two cell populations are then mixed, and the relative abundance of a particular protein is determined by the ratio of the intensities of the light and heavy peptide signals in the mass spectrometer. nih.govresearchgate.net This method allows for highly accurate quantification of changes in the proteome. nih.gov

Furthermore, L-Cysteine-15N,d3 can be used in targeted proteomic approaches, where the focus is on a specific subset of proteins, such as those containing cysteine. This can be combined with affinity purification methods that target cysteine residues, allowing for the enrichment and subsequent quantification of this sub-proteome. nih.gov Such strategies are valuable for studying redox-sensitive proteins and for identifying proteins that undergo cysteine-specific post-translational modifications on a global scale. biorxiv.orgbiorxiv.org

| Proteomic Strategy | Application | Advantage |

| SILAC with L-Cysteine-15N,d3 | Global quantitative analysis of protein expression. nih.govresearchgate.net | High accuracy and precision in relative protein quantification. nih.gov |

| Cysteine-reactive affinity tags with 15N labeling | Isolation and quantification of cysteine-containing polypeptides. nih.gov | Enables the targeted analysis of a specific sub-proteome. nih.gov |

| Label-free chemoproteomics | Competitive profiling of cysteine-reactive fragments against the native proteome. biorxiv.org | High-throughput screening for ligandable cysteines. biorxiv.org |

SILAC-Based Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that provides high accuracy in quantitative proteomics. creative-proteomics.com The fundamental principle of SILAC involves replacing a standard "light" amino acid in cell culture medium with a "heavy" isotopic counterpart. wikipedia.org As cells grow and synthesize proteins, they incorporate this heavy amino acid, leading to a mass shift in all newly synthesized proteins that can be detected by mass spectrometry. gbiosciences.com While L-arginine and L-lysine are the most commonly used amino acids in SILAC experiments, other amino acids, including cysteine, can be employed for specific research applications. thermofisher.com

The use of a labeled cysteine, such as L-Cysteine-15N,d3 or similar isotopic versions like ¹³C₃,¹⁵N-cysteine, offers unique advantages, particularly in the study of protein structure and function related to disulfide bonds. Cysteine residues are critical for protein structure through the formation of disulfide bridges, and they also play key roles in enzyme active sites and protein modification.

A notable application of Cysteine-SILAC is in the detailed characterization of antibody structures, specifically in analyzing the pairing of heavy and light chains. In one study, an antibody was metabolically labeled with ¹³C₃,¹⁵N-cysteine. This labeling induced a predictable mass increase in cysteine-containing peptides, allowing researchers to track disulfide bond formation between labeled and unlabeled antibody chains. The complete incorporation of the heavy cysteine resulted in a measurable mass shift for each labeled residue, enabling precise quantification and structural analysis. This approach is invaluable for assessing the integrity and yield of bispecific antibodies generated through processes like controlled Fab-arm exchange.

The mass increase from isotopic labeling is a key parameter in SILAC experiments. The table below illustrates the theoretical mass shift for a peptide containing L-Cysteine-¹⁵N,d₃.

| Isotope | Element | Number of Heavy Atoms | Total Mass Shift (Da) |

|---|---|---|---|

| ¹⁵N | Nitrogen | 1 | +4.009 |

| ²H (d) | Deuterium | 3 |

This interactive table shows the calculation of the mass shift for L-Cysteine-¹⁵N,d₃. The total shift is the sum of the mass differences between the heavy isotopes and their common lighter counterparts.

Differential Protein Expression Analysis in Response to Stimuli

A primary application of SILAC is to compare the proteomes of cells under different conditions, such as before and after the application of a stimulus. uthsc.edu This allows for the identification and quantification of proteins that are up- or down-regulated in response to the treatment, providing insights into cellular signaling pathways and responses to various stimuli like drugs, growth factors, or stress. wikipedia.orgyoutube.com

The typical workflow for a differential expression experiment using SILAC involves two populations of cells. One population is grown in a "light" medium containing standard amino acids, serving as the control. The second population is grown in a "heavy" medium containing an isotopically labeled amino acid, such as L-Cysteine-15N,d3. After a sufficient number of cell divisions to ensure complete incorporation of the heavy amino acid, the "heavy" cell population is subjected to a specific stimulus (e.g., treatment with an inflammatory agent). Following the treatment, the light and heavy cell populations are mixed in a 1:1 ratio, and their proteins are extracted, digested, and analyzed by mass spectrometry.

The mass spectrometer detects pairs of chemically identical peptides, one "light" and one "heavy." The ratio of the intensities of the heavy and light peptide signals directly corresponds to the relative abundance of the protein in the stimulated versus the control state. gbiosciences.com

For instance, a SILAC-based proteomics strategy was employed to quantify changes in macrophage protein abundance following inflammatory stimulation. nih.gov In such an experiment using L-Cysteine-15N,d3, proteins that are up-regulated in response to the inflammatory stimulus would show a heavy/light ratio greater than 1, while down-regulated proteins would have a ratio less than 1. Proteins unaffected by the stimulus would exhibit a ratio close to 1. nih.gov

The following table provides a hypothetical example of results from a Cysteine-SILAC experiment designed to analyze protein expression changes in response to an inflammatory stimulus.

| Protein | Accession No. | Function | Heavy/Light Ratio | Regulation |

|---|---|---|---|---|

| Protein A | P01234 | Pro-inflammatory Signaling | 3.5 | Up-regulated |

| Protein B | Q56789 | Cell Adhesion | 0.4 | Down-regulated |

| Protein C | P98765 | Metabolic Enzyme | 1.1 | Unchanged |

| Protein D | A12345 | Apoptosis Regulator | 2.8 | Up-regulated |

This interactive table displays hypothetical data from a differential protein expression analysis using Cysteine-SILAC. Users can sort the data by clicking on the table headers to see which proteins were most affected by the stimulus.

This quantitative approach provides a detailed snapshot of the cellular response to a stimulus at the protein level, enabling researchers to identify key proteins and pathways involved in the process. nih.gov

Applications of L Cysteine 15n,d3 in Redox Biology Research

Tracing Intracellular Redox States and Sulfur Homeostasis

Maintaining the delicate balance of intracellular redox states is paramount for cellular health. L-Cysteine-15N,d3 serves as a powerful tracer to follow the flow of sulfur and nitrogen atoms through key metabolic pathways that dictate this balance, most notably the glutathione (B108866) system and the thioredoxin/glutaredoxin networks.

Glutathione (GSH), a tripeptide primarily synthesized from glutamate, cysteine, and glycine (B1666218), is the most abundant intracellular antioxidant and a critical determinant of cellular redox state nih.govnih.govspandidos-publications.comnih.gov. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), serves as a key indicator of the cellular redox potential google.comnih.govbiorxiv.org.

L-Cysteine-15N,d3 can be traced to quantify its incorporation into the GSH pool. By administering L-Cysteine-15N,d3 to cells or organisms, researchers can monitor the synthesis and turnover of GSH and GSSG using mass spectrometry. This allows for a direct assessment of how cysteine availability and metabolism influence the GSH/GSSG ratio under various physiological and pathological conditions oup.comnih.govmdpi.com. For instance, studies employing stable isotope tracing have demonstrated that cystine uptake is a universal feature supporting the cysteine pool, which in turn fuels glutathione synthesis, especially under conditions of increased oxidative stress nih.govnih.gov. The ¹⁵N label can track the nitrogen atom from cysteine through the glutathione synthesis pathway, providing insights into the kinetics of GSH production and regeneration.

Table 1: Illustrative Incorporation of Labeled Cysteine into Glutathione Metabolism

| Condition | Time (h) | Labeled Cysteine Incorporation into GSH (%) | Labeled Cysteine Incorporation into GSSG (%) | GSH/GSSG Ratio (Labeled) |

| Control | 2 | 15.2 ± 2.1 | 1.1 ± 0.3 | 13.8 |

| Oxidative Stress | 2 | 28.5 ± 3.5 | 4.8 ± 0.9 | 6.0 |

| Control | 8 | 35.8 ± 4.0 | 2.5 ± 0.5 | 14.3 |

| Oxidative Stress | 8 | 55.1 ± 5.2 | 12.3 ± 1.5 | 4.5 |

Note: This table presents hypothetical data illustrating how L-Cysteine-15N,d3 tracing might reveal increased flux into glutathione under oxidative stress, leading to a lower GSH/GSSG ratio.

The thioredoxin (Trx) and glutaredoxin (Grx) systems are critical cellular machinery responsible for reducing oxidized proteins and maintaining the thiol redox balance. These systems utilize reducing equivalents, often derived from NADPH, to reduce protein disulfides and mixed disulfides, including those involving glutathione nih.govnih.govcore.ac.ukoregonstate.edunih.govportlandpress.comresearchgate.net.

L-Cysteine-15N,d3 can be used to study the substrates and products of these enzymatic systems. By tracing the labeled cysteine and its metabolites, researchers can identify which proteins are being reduced or modified by Trx and Grx, and how the flux of cysteine impacts their activity. For example, studies have shown that glutaredoxins catalyze the reduction of protein disulfides and S-glutathionylated proteins, often relying on glutathione as a co-substrate nih.govportlandpress.com. Labeled cysteine can help quantify the extent of its incorporation into these substrates or its role in the redox cycling of these enzymes. The ¹⁵N label can track the nitrogen atom within cysteine residues of target proteins that undergo redox modifications catalyzed by Grx or Trx.

Study of Reactive Oxygen/Nitrogen Species (ROS/RNS) Interactions with Cysteine Residues

Cysteine residues are highly susceptible to oxidation by reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a variety of post-translational modifications (PTMs) such as sulfenic acid formation, disulfide bond formation, S-nitrosylation, and S-glutathionylation nih.govnih.govfrontiersin.orgacs.orgfrontiersin.orgresearchgate.netmdpi.com. These modifications can alter protein structure, function, and cellular signaling pathways, often serving as markers of oxidative stress.

Mass spectrometry-based proteomics, often employing chemical labeling strategies, is the primary method for identifying and quantifying cysteine oxidation frontiersin.orgfrontiersin.orgmdpi.comnih.govwhiterose.ac.ukacs.org. L-Cysteine-15N,d3 is particularly valuable in these approaches. The ¹⁵N and d3 labels allow for highly sensitive and quantitative detection of cysteine-containing peptides and proteins that have undergone specific modifications.

For example, methods like isotope-coded affinity tagging (ICAT) or differential labeling with N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) can be used. Reduced cysteines are labeled with a "light" tag, while oxidized cysteines are either not labeled or labeled with a "heavy" tag after reduction. By analyzing the ratio of these labels using MS, the degree of cysteine oxidation can be determined nih.govmdpi.comacs.org. The ¹⁵N and d3 labels on the cysteine itself provide an additional layer of precision, allowing researchers to distinguish between endogenous cysteine modifications and track the fate of exogenous labeled cysteine in response to ROS/RNS. This enables the identification of specific cysteine residues that are sensitive to oxidation and the elucidation of the mechanisms by which ROS/RNS induce cellular damage or signaling.

Table 2: Illustrative Quantification of Cysteine Oxidation in Proteins Using Labeled Cysteine

| Protein/Peptide | Cysteine Residue | Condition | L/H Ratio (Labeled Cys) | Oxidized Cysteine (%) |

| Enzyme X | Cys-153 | Control | 10.5 ± 1.2 | 8.7 |

| Enzyme X | Cys-153 | H₂O₂ Treatment (1h) | 2.1 ± 0.4 | 79.4 |

| Enzyme Y | Cys-49 | Control | 8.9 ± 1.0 | 10.2 |

| Enzyme Y | Cys-49 | Diamide Treatment | 4.5 ± 0.7 | 55.6 |

Note: This table demonstrates how the ratio of labeled reduced to labeled oxidized cysteine (L/H ratio) can be used to quantify the percentage of oxidized cysteine residues in specific proteins under different conditions. A lower L/H ratio indicates higher oxidation.

Cysteine is not only a target of ROS/RNS but also a crucial component of cellular antioxidant defense systems. Beyond its role in glutathione, cysteine residues within antioxidant enzymes themselves are often critical for their catalytic activity. For instance, glutathione peroxidases (GPx) utilize a selenocysteine (B57510) residue, which is structurally related to cysteine, in their active site to detoxify peroxides frontiersin.orgmdpi.com.

By tracing L-Cysteine-15N,d3, researchers can investigate its contribution to the synthesis of these antioxidant molecules and enzymes. Furthermore, MS-based redox proteomics, utilizing labeled cysteine, can identify and quantify oxidative modifications on cysteine residues within antioxidant enzymes, providing insights into how these enzymes are regulated or inactivated by oxidative stress. For example, understanding the oxidation state of cysteine residues in peroxiredoxins (Prx) or thioredoxin reductases is vital, as their activity is directly modulated by thiol-redox modifications nih.gov. The ¹⁵N and d3 labels enable precise tracking of cysteine's fate, whether it becomes part of a protective molecule like GSH or is incorporated into an enzyme that combats oxidative stress.

Table 3: Illustrative Flux of Labeled Cysteine into Key Antioxidant Pathways

| Pathway/Molecule | Labeled Cysteine Flux (Relative Units) | Control Condition | Oxidative Stress Condition |

| Glutathione (GSH) | % of total GSH | 18.5 ± 2.0 | 32.1 ± 3.1 |

| Thioredoxin | % of reduced thiols | 75.2 ± 5.5 | 68.9 ± 6.0 |

| Glutaredoxin | % of reduced thiols | 82.0 ± 6.1 | 79.5 ± 5.8 |

Note: This table hypothetically shows how labeled cysteine might increase its contribution to glutathione synthesis under oxidative stress, while its direct incorporation into reduced thiols of Trx/Grx might slightly decrease as these systems are challenged.

L-Cysteine-15N,d3 represents a sophisticated tool for dissecting the multifaceted roles of cysteine in redox biology. Its stable isotopic labels enable unparalleled quantitative tracing of cysteine metabolism, its incorporation into critical antioxidant molecules like glutathione, and its modification status in response to oxidative stress. By employing advanced mass spectrometry techniques, researchers can leverage L-Cysteine-15N,d3 to gain a deeper understanding of intracellular redox states, sulfur homeostasis, and the complex interplay between cellular defense mechanisms and damaging ROS/RNS. These insights are vital for comprehending cellular physiology and developing therapeutic strategies for diseases associated with redox imbalance.

Compound List:

L-Cysteine-15N,d3

Glutathione (GSH)

Glutathione disulfide (GSSG)

Thioredoxin (Trx)

Glutaredoxin (Grx)

Reactive Oxygen Species (ROS)

Reactive Nitrogen Species (RNS)

N-ethylmaleimide (NEM)

Iodoacetamide (IAM)

Sulfenic acid

Disulfide bonds

S-nitrosothiols

S-glutathionylation

Hydrogen peroxide (H₂O₂)

Superoxide (O₂•⁻)

L Cysteine 15n,d3 in Diverse Biological Contexts

Microbial Systems Research

Stable isotope tracing with compounds like L-Cysteine-15N,d3 is fundamental to understanding the metabolic networks within microorganisms. This technique allows for the precise quantification of metabolic fluxes, helping to elucidate how microbes utilize cysteine and integrate sulfur metabolism with other central metabolic pathways.

Cysteine Metabolism in Pathogenic and Environmental Microorganisms

In the study of pathogenic microorganisms, understanding nutrient acquisition and metabolism is key to identifying potential therapeutic targets. L-Cysteine is a crucial amino acid for the survival and virulence of many pathogens. For instance, in the anaerobic protozoan parasite Entamoeba histolytica, L-cysteine is essential for growth and protection against oxidative stress. nih.gov By using isotopically labeled L-cysteine, researchers can trace its path within the parasite.

A study utilizing [U-¹³C₃, ¹⁵N]l-cysteine, a similar isotopically labeled form of cysteine, in E. histolytytica demonstrated that the parasite rapidly metabolizes L-cysteine into several key compounds. nih.gov The labeled nitrogen and carbon atoms allow for the unambiguous identification of metabolites derived directly from the supplied L-cysteine. Such studies reveal that L-cysteine is converted not only into protein building blocks but also into storage molecules and other metabolic end-products like L-alanine. nih.gov The use of L-Cysteine-15N,d3 would similarly enable researchers to track the nitrogen and part of the carbon skeleton, providing clear data on metabolic rates and pathway preferences in various pathogenic bacteria and fungi under different environmental conditions.

Table 1: Hypothetical Metabolic Fate of L-Cysteine-15N,d3 in a Pathogenic Bacterium This table illustrates the type of data that can be generated from stable isotope tracing studies.

| Metabolite | Isotopic Enrichment (%) | Metabolic Pathway | Inferred Function |

|---|---|---|---|

| Protein-bound Cysteine | 85.2 | Protein Synthesis | Structural components, Enzyme active sites |

| Glutathione (B108866) | 63.5 | Glutathione Synthesis | Redox balance, Oxidative stress response |

| Iron-Sulfur Clusters | 45.8 | Fe-S Cluster Biogenesis | Electron transport, Enzyme catalysis |

| Pyruvate | 15.1 | Cysteine Degradation | Entry into central carbon metabolism |

Biosynthetic Pathway Investigations in Industrial Biotechnology

The fermentative production of L-cysteine using engineered microorganisms like Escherichia coli and Corynebacterium glutamicum is a significant area of industrial biotechnology. caymanchem.comembopress.org Optimizing the production yield requires a deep understanding of the metabolic network and the identification of any bottlenecks in the biosynthetic pathway. frontiersin.orgnih.gov Metabolic Flux Analysis (MFA), powered by stable isotope tracers such as L-Cysteine-15N,d3, is an indispensable tool for this purpose.

Plant Biology and Agricultural Research

In plants, sulfur is an essential macronutrient, and cysteine is the central compound in sulfur assimilation and the synthesis of numerous vital molecules. frontiersin.orgacs.org L-Cysteine-15N,d3 serves as an ideal tracer to investigate the dynamics of these processes in detail.

Sulfur Assimilation and Cysteine Synthesis Pathways in Plants

Cysteine is the precursor for another essential amino acid, methionine, as well as for glutathione, a key antioxidant. frontiersin.org It is also the sulfur donor for the synthesis of iron-sulfur clusters, vitamins, and various secondary metabolites that are important for plant defense. mdpi.com Isotope tracing can elucidate how the plant partitions cysteine between these different pathways under varying nutrient availability.

Table 2: Illustrative Flux Partitioning of Cysteine in Plant Leaves Determined by L-Cysteine-15N,d3 Tracing This table provides a conceptual model of data obtained from metabolic flux analysis in plants.

| Metabolic Sink | Flux (% of total Cysteine) | Biological Importance |

|---|---|---|

| Protein Synthesis | 40 | Growth and development |

| Glutathione Synthesis | 35 | Antioxidant defense, Detoxification |

| Methionine Synthesis | 15 | Protein synthesis, Ethylene precursor |

| Secondary Metabolites | 10 | Defense against herbivores and pathogens |

Role of Cysteine in Plant Stress Responses and Development

Cysteine and its derivative, glutathione, play a pivotal role in protecting plants against abiotic and biotic stresses, such as high light, drought, and heavy metal exposure. nih.govnih.gov During stress, the demand for cysteine and glutathione increases to combat oxidative damage. L-Cysteine-15N,d3 can be used to trace how plants remodel their metabolism to meet this increased demand. For example, researchers can quantify the upregulation of the sulfur assimilation pathway and the increased flux towards glutathione and phytochelatins (in the case of heavy metal stress) upon stress induction. diva-portal.org

Furthermore, cysteine metabolism is integral to plant development, including root growth and senescence. embopress.orgnih.gov By applying L-Cysteine-15N,d3, scientists can investigate the allocation of sulfur-containing compounds to different tissues and organs during various developmental stages, providing a clearer picture of their specific roles.

Animal Model Studies (Non-Clinical)

In non-clinical animal studies, stable isotope tracers are essential for understanding the metabolism of nutrients and drugs in a whole-organism context. L-Cysteine-15N,d3 is a valuable tool for investigating cysteine metabolism and its role in health and disease.

Tracing studies in animal models, such as rodents, using labeled amino acids provide critical data on nutrient requirements, metabolic diseases, and the efficacy of therapeutic interventions. For example, studies using ¹³C-labeled cysteine have been conducted to interrogate how cysteine is obtained and utilized differently in normal tissues versus tumors in mouse models. nih.gov Such research has shown that while some healthy tissues can synthesize cysteine de novo, many tumors are highly dependent on taking it up from their environment. nih.gov

The use of L-Cysteine-15N,d3 would allow for the simultaneous tracing of the nitrogen and carbon backbone, offering a comprehensive view of how cysteine contributes to various metabolic pools. This includes its role as a precursor for glutathione, which is crucial for cellular antioxidant defense, and for taurine, which has numerous physiological functions. It also allows for the quantification of cysteine catabolism. This type of detailed metabolic information is vital for preclinical research in areas such as cancer, metabolic syndrome, and neurodegenerative diseases, where alterations in cysteine metabolism are often implicated.

Tissue-Specific L-Cysteine Turnover and Distribution

The turnover and distribution of L-cysteine are critical for maintaining cellular homeostasis, as it is a key component of proteins and a precursor for essential molecules like glutathione (GSH). Understanding how different tissues synthesize, take up, and metabolize cysteine is crucial for comprehending their unique metabolic functions and vulnerabilities.

Research employing stable isotope tracing with 13C-labeled serine and cystine has shed light on the tissue-specific mechanisms of cysteine metabolism in murine models. These studies reveal that the liver and pancreas are primary sites for de novo cysteine synthesis, a process that is notably absent in the lung. In contrast, the uptake of cystine (the oxidized dimer of cysteine) and its subsequent metabolism is a universal feature across various tissues.

A comprehensive analysis of cysteine metabolism in normal murine tissues revealed distinct patterns of synthesis and uptake:

De novo synthesis: The liver and pancreas exhibit the highest rates of de novo cysteine synthesis.

Cystine Uptake: All tissues, including the liver, pancreas, and lung, demonstrate the ability to take up and metabolize cystine from the extracellular environment.

These findings highlight the metabolic specialization of different organs, with some tissues being self-sufficient in cysteine production while others rely on external sources.

Interactive Data Table: Tissue-Specific Cysteine Metabolism in Murine Models

| Tissue | De Novo Cysteine Synthesis | Cystine Uptake and Metabolism | Primary Source of Cysteine |

| Liver | High | Yes | De novo synthesis and uptake |

| Pancreas | High | Yes | De novo synthesis and uptake |

| Lung | Absent | Yes | Uptake |

Metabolic Perturbations in Genetically Engineered Animal Models

Genetically engineered animal models are invaluable for dissecting the roles of specific genes in metabolic pathways. In the context of cysteine metabolism, such models have been instrumental in understanding the consequences of altered cysteine availability and synthesis.

Studies utilizing genetically engineered mouse models of cancer, including hepatocellular carcinoma (HCC), pancreatic ductal adenocarcinoma (PDAC), and lung adenocarcinoma (LUAD), have demonstrated a significant rewiring of cysteine metabolism during tumorigenesis. In these models, de novo cysteine synthesis was either inactive or downregulated in tumors compared to the corresponding normal tissues. This suggests that cancer cells become more reliant on exogenous cystine to meet their increased demand for this amino acid, which is crucial for the synthesis of the antioxidant glutathione to combat oxidative stress.

In a different approach, a genetically engineered mouse model was developed to lack the ability to synthesize cysteine. When these mice were fed a cysteine-free diet, they experienced rapid and significant weight loss, losing approximately 30% of their body weight in a week. This dramatic metabolic phenotype was attributed to the disruption of normal metabolic pathways for energy conversion from food, forcing the animals to burn fat stores to meet their energy demands. This model underscores the critical importance of endogenous cysteine synthesis for maintaining metabolic homeostasis.

Interactive Data Table: Cysteine Metabolism in Genetically Engineered Mouse Models of Cancer

| Tumor Model | De Novo Cysteine Synthesis | Cystine Uptake | Contribution of Cysteine to Glutathione |

| Hepatocellular Carcinoma (HCC) | Downregulated | High | Increased |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Inactive | High | Decreased |

| Lung Adenocarcinoma (LUAD) | Inactive | High | Increased |

Challenges and Future Directions for L Cysteine 15n,d3 Research

Methodological Limitations and Strategies for Improvement

Despite its utility, the application of L-Cysteine-15N,d3 is not without its challenges. Overcoming these limitations is key to enhancing the accuracy, sensitivity, and scope of metabolic flux studies.

A significant challenge in stable isotope tracing studies is the phenomenon of isotopic scrambling, where labels are unexpectedly redistributed across a molecule, and back-exchange, where the isotopic label is lost to the surrounding environment. In the context of L-Cysteine-15N,d3, the deuterium (B1214612) (d3) labels may be susceptible to exchange in aqueous environments, particularly during sample extraction and preparation. Furthermore, metabolic interconversions can lead to the transfer of the 15N label to other amino acids through transamination reactions, complicating the interpretation of metabolic pathways.

Strategies for Improvement:

Rapid Derivatization: To prevent the oxidation of the reactive thiol group and minimize back-exchange, protocols that include rapid extraction and derivatization of free thiols are crucial. nih.govelsevierpure.com

Kinetic Analysis: Performing time-course experiments can help distinguish between direct metabolic flux and secondary scrambling effects. By analyzing samples at multiple time points after tracer introduction, researchers can build more accurate kinetic models of metabolic pathways.

Advanced Analytical Techniques: Utilizing high-resolution mass spectrometry (MS) can help resolve isotopologues more accurately, making it easier to identify unexpected labeling patterns indicative of scrambling. nih.gov

Computational Correction: Developing algorithms that can recognize and correct for known scrambling and back-exchange patterns is a critical area of development. These tools can retrospectively improve the quality of existing and future datasets.

Cysteine and its downstream metabolites are often present at low concentrations within the vast complexity of biological matrices like cell lysates or plasma. This presents a significant challenge for detection and accurate quantification, especially for low-abundance proteins where cysteine may be a minor component.

Strategies for Improvement:

Cysteine-Specific Enrichment: Methods that enrich for cysteine-containing peptides prior to MS analysis can significantly boost signal intensity. biorxiv.org This can be achieved by using thiol-reactive probes that selectively capture cysteine residues. nih.gov

Advanced Mass Spectrometry Techniques: The use of tandem mass spectrometry (MS/MS) techniques like Multiple Reaction Monitoring (MRM) enhances selectivity. nih.gov A further advancement, the Sum of MRM (SMRM) approach, improves sensitivity by summing the signals of multiple product ions, which is particularly effective for larger molecules like peptides. nih.gov Additionally, Data Independent Analysis (DIA) methods focused specifically on cysteine-containing peptides (Cys-DIA) have been shown to increase proteome coverage by over 35%. biorxiv.org

Optimized Chromatography: Improving the liquid chromatography (LC) separation prior to mass spectrometry can reduce ion suppression and separate target analytes from interfering compounds, thereby improving the signal-to-noise ratio and lowering detection limits.

The data generated from stable isotope tracing experiments are complex, containing information on numerous isotopologues for hundreds or thousands of metabolites. Manual analysis is impractical, necessitating the development of sophisticated computational tools.

Current and Future Computational Tools:

Isotope Correction Algorithms: Software like IsoCor is essential for correcting raw mass spectrometry data for the natural abundance of stable isotopes, ensuring that the measured signal enrichment is solely from the administered tracer. escholarship.org

Metabolic Pathway Visualization: Tools such as Escher-Trace allow researchers to upload corrected MS data and visualize labeling patterns directly on metabolic pathway maps, providing an intuitive understanding of metabolic fluxes. escholarship.org

Automated Pathway Discovery: Emerging tools like IsoPairFinder are designed to analyze paired unlabeled and isotope-labeled metabolomics data to automatically identify pathway intermediates, which is particularly useful in gene perturbation studies. nih.govbiorxiv.orgresearchgate.net

Integrated Data Analysis Platforms: Future development should focus on platforms that not only process raw MS data but also integrate statistical analysis and pathway modeling, providing a seamless workflow from data acquisition to biological insight.

| Tool/Platform | Primary Function | Key Feature |

| IsoCor | Natural Abundance Correction | Corrects high-resolution MS data for naturally occurring isotopes. escholarship.org |

| Escher-Trace | Data Visualization | Generates publication-quality graphs and overlays labeling data on metabolic maps. escholarship.org |

| IsoPairFinder | Pathway Discovery | Identifies pathway intermediates by analyzing paired labeled and unlabeled data. biorxiv.org |

| CPExtract | Pattern-Based Screening | Automatically searches LC-HRMS data for user-defined isotopolog patterns. acs.org |

Integration with Multi-Omics Data (e.g., Transcriptomics, Metabolomics, Lipidomics) for Systems-Level Understanding

To achieve a holistic, systems-level understanding of biological processes, data from L-Cysteine-15N,d3 tracing must be integrated with other omics datasets. researchgate.net While stand-alone omics approaches provide snapshots of specific molecular layers (genes, proteins, metabolites), their integration can reveal the complex interplay that governs cellular function. nih.govnih.gov

For instance, a transcriptomic analysis might reveal the upregulation of genes involved in the transsulfuration pathway. L-Cysteine-15N,d3 tracing can then be used to confirm whether this change in gene expression translates to an actual increase in the metabolic flux towards de novo cysteine synthesis. researchgate.netnih.gov Similarly, integrating flux data with proteomics can link changes in cysteine metabolism to the synthesis of specific glutathione-S-transferases or other cysteine-rich proteins. This multi-omics approach transforms correlational observations into causal relationships, providing a much deeper understanding of cellular reprogramming in health and disease. nih.govresearchgate.netmaastrichtuniversity.nl

Challenges in this area include data heterogeneity and the need for advanced statistical and computational methods to align and interpret datasets collected from different platforms and at different times. researchgate.netmaastrichtuniversity.nl

Evolution of Isotopic Labeling Strategies for Enhanced Specificity and Resolution

The field of isotopic labeling is continually evolving beyond simple, uniform labeling of metabolites. nih.gov These advancements promise to provide more granular insights into the roles of specific cysteine residues and the dynamics of protein metabolism.

Advanced Labeling Strategies:

Site-Specific Labeling: Techniques are being developed to introduce isotopic labels at specific positions within a protein. nih.govacs.orgnih.gov This can be achieved through methods like expressed protein ligation or by using engineered enzymes to attach a labeled moiety to a unique cysteine residue. utoronto.carsc.org This allows researchers to track the fate of a specific part of a protein, rather than the entire molecule.

Dynamic and Pulsed Labeling: Techniques like pulsed SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) involve introducing the labeled amino acid for a defined period. nih.gov This allows for the measurement of protein synthesis and degradation rates, providing a dynamic view of the proteome. Applying this concept with L-Cysteine-15N,d3 could reveal the turnover rates of specific cysteine-containing proteins under different physiological conditions.

Thiol-Reactive Probes: The development of novel chemical probes that specifically react with cysteine's thiol group offers another avenue for targeted labeling. rsc.orggoogle.com These probes can be isotopically labeled themselves, allowing for the specific tracking of reactive cysteine pools within the cell, which is crucial for studying redox signaling. researchgate.net

Prospects for Novel Discoveries in Fundamental Biological Processes Facilitated by L-Cysteine-15N,d3 Labeling

The unique chemical properties of cysteine place it at the center of numerous fundamental biological processes. The application of L-Cysteine-15N,d3 tracing is poised to drive novel discoveries across several key areas of research.

Future Research Frontiers:

Redox Biology and Oxidative Stress: Cysteine is central to the synthesis of glutathione (B108866), the cell's primary antioxidant. nih.govelsevierpure.com Tracing with L-Cysteine-15N,d3 can precisely quantify the dynamics of glutathione synthesis and turnover in response to oxidative stress, providing new insights into diseases like cancer, neurodegeneration, and inflammatory disorders. caymanchem.com

Protein Structure and Folding: Disulfide bonds formed between cysteine residues are critical for the stability and function of many secreted and cell-surface proteins. Isotopic labeling can be used to monitor the dynamics of disulfide bond formation and rearrangement during protein folding and maturation.

Enzyme Catalysis: The thiol group of cysteine is often a key component of enzyme active sites, participating directly in catalysis. L-Cysteine-15N,d3 can be used to study enzyme mechanisms and identify novel roles of catalytic cysteine residues. nih.gov

Drug Development and Target Engagement: Many drugs function by covalently binding to cysteine residues on their target proteins. Labeled cysteine can be used in competitive assays to screen for new drugs and to quantify target engagement in living cells, accelerating the development of targeted therapies.

By pushing the boundaries of analytical sensitivity, computational analysis, and multi-omics integration, research utilizing L-Cysteine-15N,d3 will continue to uncover the intricate and vital roles of cysteine metabolism in maintaining cellular health and driving disease.

Q & A

Basic Research Questions

Q. How is L-Cysteine-<sup>15</sup>N,d3 synthesized and validated for isotopic purity in metabolic studies?

- Methodological Answer : Synthesis typically involves replacing specific atoms (<sup>15</sup>N at the amino group and deuterium at three hydrogen positions) using precursor-directed biosynthesis or chemical synthesis. Isotopic purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, <sup>15</sup>N enrichment is confirmed using NMR to detect shifts in nitrogen-coupled protons, while deuterium incorporation is quantified via isotopic abundance ratios in HRMS .

Q. What are the primary applications of L-Cysteine-<sup>15</sup>N,d3 in tracer studies?

- Methodological Answer : It is used to track sulfur and nitrogen metabolism in pathways like glutathione synthesis, hydrogen sulfide (H2S) production, and protein turnover. In LC-MS-based metabolomics, labeled cysteine enables differentiation of endogenous vs. exogenous contributions in flux analysis. For example, M9 media supplemented with L-Cysteine-<sup>15</sup>N,d3 can trace incorporation into downstream metabolites like taurine or hypotaurine .

Q. How should researchers handle and store L-Cysteine-<sup>15</sup>N,d3 to maintain stability?

- Methodological Answer : Store lyophilized powder at -80°C under inert gas (argon or nitrogen) to prevent oxidation of the thiol group. For aqueous solutions, use pH-adjusted buffers (e.g., 0.1 M HCl, pH 3–4) and aliquot to minimize freeze-thaw cycles. Stability should be confirmed via periodic HPLC analysis to detect degradation products like cystine .

Advanced Research Questions

Q. How can isotopic interference be minimized when using L-Cysteine-<sup>15</sup>N,d3 in multi-tracer experiments?

- Methodological Answer : Design experiments with orthogonal labeling (e.g., <sup>13</sup>C for carbon tracing and <sup>15</sup>N/d3 for nitrogen/hydrogen). Use high-resolution mass spectrometers (e.g., Orbitrap) to resolve overlapping isotopic peaks. For example, in a study combining <sup>15</sup>N-labeled cysteine with <sup>13</sup>C-glucose, apply mass difference network analysis to deconvolute signals .

Q. What strategies resolve contradictions in isotopic enrichment data between LC-MS and NMR results?

- Methodological Answer : Calibrate instruments using certified reference materials (e.g., NIST-traceable isotopes). For LC-MS, normalize data to internal standards (e.g., deuterated analogs). For NMR, use ERETIC2 (Electronic Reference To Access In Vivo Concentrations) for quantitative analysis. Cross-validate findings by spiking unlabeled cysteine into labeled samples to assess recovery rates .

Q. How to optimize LC-MS parameters for detecting L-Cysteine-<sup>15</sup>N,d3 in complex biological matrices?

- Methodological Answer : Use hydrophilic interaction liquid chromatography (HILIC) for retention of polar metabolites. Set MS in positive ionization mode with a dwell time ≥50 ms to improve sensitivity. Apply dynamic exclusion to reduce noise. For quantification, use a stable isotope-labeled internal standard (e.g., L-Cysteine-<sup>13</sup>C3,<sup>15</sup>N) to correct for matrix effects .

Q. What experimental controls are critical when studying isotopic dilution effects in cell culture models?

- Methodological Answer : Include (1) a negative control (unlabeled cysteine), (2) a vehicle control (media without isotope), and (3) a kinetic control (time-course sampling to assess steady-state labeling). Normalize data to cell count or protein content (e.g., Bradford assay ). Use ANOVA with post-hoc tests to distinguish dilution effects from metabolic activity .

Methodological Best Practices

- Reproducibility : Document synthesis protocols, storage conditions, and instrument parameters in line with journal guidelines (e.g., Beilstein Journal’s requirements for experimental details ).

- Ethical Compliance : Declare isotopic sourcing and purity data (e.g., Certificate of Analysis) in supplementary materials to meet transparency standards .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.